(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound recognized for its utility in pharmaceutical and synthetic chemistry. This compound, with the molecular formula , is classified as a hydrochloride salt, which enhances its solubility and stability in various applications. The compound is particularly noted for its role as a building block in the synthesis of biologically active molecules.
This compound can be sourced from various chemical suppliers, including BenchChem and Ambeed, where it is often available in high purity for research purposes. It falls under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with specific hazard warnings related to skin and eye irritation .
The synthesis of (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride typically involves several steps, often starting from readily available piperazine derivatives. A common method includes:
For example, one synthesis route involves reacting 2-methylpiperazine with tert-butyl chloroformate followed by hydrolysis and subsequent treatment with hydrochloric acid .
The molecular structure of (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride features a piperazine ring substituted with a tert-butyl group and a carboxylate moiety. The compound's structural formula can be represented as follows:
This structure indicates that the compound has three rotatable bonds and can form hydrogen bonds, contributing to its solubility properties .
(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride can participate in various chemical reactions:
For instance, it has been utilized in the synthesis of pyrimidine derivatives through coupling with halogenated pyrimidines under basic conditions .
The mechanism of action for (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride primarily relates to its role as an intermediate in drug synthesis. Its structural features allow it to interact effectively with biological targets, such as enzymes or receptors.
In pharmacological contexts, compounds derived from this piperazine derivative often exhibit activity against specific biological pathways, potentially acting as inhibitors or modulators due to their ability to mimic natural substrates or ligands.
The physical properties of (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride include:
Chemical properties include:
(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride serves multiple roles in scientific research:
The synthesis of (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS: 1000853-53-1) typically follows a multi-step resolution-based approach starting from racemic 2-methylpiperazine. Industrial routes prioritize cost-effective chiral separation techniques, while laboratory-scale syntheses focus on stereochemical precision. The core sequence involves:
A significant bottleneck occurs during the resolution step, where yields rarely exceed 40% due to inefficient chiral discrimination. Industrial processes address this through solvent-mediated crystallization techniques that enhance diastereomeric purity to >98% ee. The final hydrochloride salt is crystallized from cold acetone/ether mixtures to achieve pharmaceutical-grade purity (typically >98% by HPLC) [2] [6]. This intermediate serves as a critical synthon for quinolone antibiotics, where researchers have coupled it with fluoroquinolone cores to investigate structure-activity relationships [5].
Table 1: Comparative Synthesis Routes for (R)-tert-butyl 2-methylpiperazine-1-carboxylate Hydrochloride
Synthesis Stage | Industrial Approach | Laboratory Approach | Key Challenges |
---|---|---|---|
Chiral Resolution | Bulk crystallization (kg-scale) | Chiral chromatography | Low yield (35-40%) |
N-Boc Protection | Aqueous biphasic system | Anhydrous THF | Emulsion formation |
Salt Formation | Continuous HCl gassing | Batch-wise HCl/ether | Polymorphism control |
Final Purification | Recrystallization (acetone/ether) | Preparative HPLC | Solvent residue limits |
Stereochemical integrity during N-Boc protection is critical due to the risk of racemization at the chiral C2 position. The unprotected secondary amine in (R)-2-methylpiperazine exhibits basicity (pKa ≈ 9.3) that can catalyze epimerization under elevated temperatures. Key control strategies include:
Advanced monitoring via chiral HPLC (Chiralpak® IC column, hexane:isopropanol:diethylamine = 80:20:0.1 v/v) reveals that racemization exceeds 5% when temperatures surpass 25°C during Boc protection. The stereochemical vulnerability primarily stems from the α-proton acidity at the C2 methyl-bearing carbon (pKa ≈ 28 in DMSO), which becomes susceptible to deprotonation under strongly basic conditions. Process optimizations have demonstrated that maintaining the reaction mixture between pH 8.5-9.0 with carbonate buffers preserves enantiomeric excess (ee) >99.5% while allowing complete conversion within 4 hours at 15°C [2].
Despite the established resolution methods, catalytic asymmetric synthesis routes remain underdeveloped for this chiral piperazine building block. Current research explores three innovative strategies:
Preliminary studies show moderate success with enzymatic approaches (ee up to 88%), but product inhibition limits conversion beyond 45%. The most promising alternative employs chiral copper-bisoxazoline complexes for direct asymmetric amination of prochiral diketopiperazines, though this route requires additional steps to convert the products to target molecules. Significant challenges persist in catalyst loading (typically 5-10 mol%) and diastereoselectivity (<80% de) when introducing the C2 methyl group asymmetrically [9].
Solvent selection critically influences both yield and stereochemical fidelity during the Boc protection step. Comparative studies reveal:
Table 2: Solvent/Temperature Effects on Boc Protection Efficiency
Solvent System | Temp (°C) | Reaction Time (h) | Conversion (%) | ee (%) | Byproducts Identified |
---|---|---|---|---|---|
Dichloromethane/H₂O | 0 | 6 | 98 | 99.8 | None |
THF/H₂O | 5 | 2.5 | 99 | 95.2 | Carbamate dimer |
Toluene/H₂O | 10 | 8 | 89 | 99.5 | N/A |
Acetonitrile | 25 | 1.5 | 100 | 86.7 | Multiple degradants |
Optimal conditions use dichloromethane/water (1:1 v/v) at 0-5°C with controlled Boc₂O addition rates (≥2 hours). Post-reaction, the organic phase is washed with cold 0.5M citric acid to remove unreacted piperazine, followed by brine to neutralize pH. Temperature control during acid washing proves crucial – warming beyond 10°C during hydrochloric acid salt formation causes significant decomposition (>5%) due to retro-Boc reactions [6]. Long-term storage stability requires inert atmosphere (argon/nitrogen) and low temperatures (2-8°C) to prevent both racemization and N-deprotection [2] [6].
Scale-up of (R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride faces three primary challenges:
Industrial reports indicate that eliminating column chromatography through crystallization-based purification reduces production costs by ≥60%. However, achieving consistent crystal morphology requires strict control over:
Notably, the final hydrochloride salt formation demonstrates extreme sensitivity to water content – moisture levels >0.5% in ethyl acetate yield oily precipitates rather than crystalline solids. Current Good Manufacturing Practice (cGMP) batches utilize azeotropic drying with toluene prior to salt formation, achieving water content <300 ppm and consistent crystal habit. Despite optimizations, the multi-step process (5 linear steps) maintains moderate overall yields of 22-25% at metric ton scale due to inherent limitations in chiral resolution efficiency [3] [6].
Table 3: Key Physicochemical Properties of (R)-tert-butyl 2-methylpiperazine-1-carboxylate Hydrochloride
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | C₁₀H₂₁ClN₂O₂ | High-res MS |
Molecular Weight | 236.74 g/mol | - |
Chiral Purity | ≥99.5% ee | Chiral HPLC (Daicel IC) |
Crystal Form | Monoclinic (Form B) | XRPD |
Hygroscopicity | 0.8% w/w uptake at 75% RH | Dynamic Vapor Sorption |
Thermal Decomposition | Onset 196°C | TGA |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3